molecular formula C4H11ClN2O2S B13471328 (1-Aminocyclopropyl)methanesulfonamide hydrochloride

(1-Aminocyclopropyl)methanesulfonamide hydrochloride

Cat. No.: B13471328
M. Wt: 186.66 g/mol
InChI Key: CEFFHHIRGTZMSK-UHFFFAOYSA-N
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Description

Preparation Methods

The synthesis of (1-Aminocyclopropyl)methanesulfonamide hydrochloride typically involves the reaction of cyclopropylamine with methanesulfonyl chloride under controlled conditions. The reaction is carried out in the presence of a base such as pyridine to neutralize the hydrochloric acid formed during the process . The resulting product is then purified and converted to its hydrochloride salt form.

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. These methods often include steps such as crystallization and recrystallization to ensure the final product meets the required specifications.

Chemical Reactions Analysis

(1-Aminocyclopropyl)methanesulfonamide hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfonic acid derivatives.

    Reduction: Reduction reactions can convert the sulfonamide group to an amine.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonamide group is replaced by other nucleophiles.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

(1-Aminocyclopropyl)methanesulfonamide hydrochloride has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of more complex molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.

    Industry: The compound can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (1-Aminocyclopropyl)methanesulfonamide hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing the substrate from accessing the enzyme. This inhibition can lead to various biological effects, depending on the enzyme or receptor targeted .

Comparison with Similar Compounds

(1-Aminocyclopropyl)methanesulfonamide hydrochloride can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its combination of the cyclopropyl and sulfonamide groups, which confer specific chemical and biological properties that are not present in the similar compounds.

Properties

Molecular Formula

C4H11ClN2O2S

Molecular Weight

186.66 g/mol

IUPAC Name

(1-aminocyclopropyl)methanesulfonamide;hydrochloride

InChI

InChI=1S/C4H10N2O2S.ClH/c5-4(1-2-4)3-9(6,7)8;/h1-3,5H2,(H2,6,7,8);1H

InChI Key

CEFFHHIRGTZMSK-UHFFFAOYSA-N

Canonical SMILES

C1CC1(CS(=O)(=O)N)N.Cl

Origin of Product

United States

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